

Comparative Toxicity Analysis of 5-AMAM-2-CP and Other Acetamiprid Metabolites

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Compound of Interest

Compound Name: 5-AMAM-2-CP

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A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the toxicity profiles of the Acetamiprid metabolite **5-AMAM-2-CP** against other major metabolites, supported by experimental data. This document is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions and further research.

Introduction to Acetamiprid and its Metabolism

Acetamiprid is a widely used neonicotinoid insecticide that functions as an agonist of nicotinic acetylcholine receptors (nAChRs), leading to the paralysis and death of target insects.^[1] Following administration or environmental release, Acetamiprid undergoes metabolic transformation, resulting in various metabolites. The primary metabolic pathways involve N-demethylation to form N-desmethyl-acetamiprid (IM-2-1) and oxidative cleavage of the cyanoimino group to produce IM-1-3.^{[1][2]} **5-AMAM-2-CP**, chemically known as 5-(N-acetylaminomethyl)-2-chloropyridine, has been identified as another significant metabolite of Acetamiprid. Understanding the comparative toxicity of these metabolites is crucial for a comprehensive assessment of the overall risk associated with Acetamiprid use.

Comparative Acute Oral Toxicity

In general, studies indicate that the metabolites of Acetamiprid are less acutely toxic than the parent compound.^{[1][2]} This is supported by comparative data on seed germination, where the

germination rate was significantly lower in the group treated with Acetamiprid compared to a group treated with its metabolites.[2]

Compound	Chemical Name	Species	Acute Oral LD50 (mg/kg bw)	Toxicity Class	Reference
Acetamiprid	(E)-N ¹ -[(6-chloro-3-pyridyl)methyl]-N ² -cyano-N ¹ -methylacetamidine	Rat	140–417	II	
5-AMAM-2-CP	5-(N-acetylaminomethyl)-2-chloropyridine	Rat	Data not available	-	
IM-2-1	N-desmethyl-acetamiprid	Rat	900 to >5000	III - IV	
IM-1-3	N-methyl-N'-cyano-N-[(6-chloro-3-pyridyl)methyl]acetamidine	Rat	900 to >5000	III - IV	
Other Plant Metabolites*	-	Rat	900 to >5000	III - IV	

*Includes IM-1-4, IM-2-3, IM-2-4, IM-0, IC-0, IS-1-1, and IS-2-1.

Note on **5-AMAM-2-CP**: Specific quantitative acute toxicity data (e.g., LD50) for **5-AMAM-2-CP** was not found in the reviewed scientific literature. However, as a metabolite of Acetamiprid, it is expected to exhibit lower toxicity than the parent compound, falling within the range observed for other metabolites.

Subchronic Toxicity

Data on the subchronic toxicity of individual Acetamiprid metabolites is limited. A 28-day study on the metabolite IM-2-1 was submitted to the European Food Safety Authority (EFSA), but the specific No-Observed-Adverse-Effect-Level (NOAEL) from this study is not publicly detailed.[3] For the parent compound, Acetamiprid, a developmental toxicity study in rats established a maternal NOAEL of 16 mg/kg bw/day based on decreased feed consumption and body weight gain at higher doses.

Experimental Protocols

The following is a representative experimental protocol for an acute oral toxicity study, based on OECD Guideline 423 (Acute Toxic Class Method). This method is commonly used for pesticides and their metabolites.

Objective: To determine the acute oral toxicity of a test substance.

Test Principle: A stepwise procedure is used with a small number of animals at each step. The outcome of each step (mortality or survival) determines the dosage for the next step. The method allows for classification of the substance into a toxicity category.

Experimental Animals: Healthy, young adult rats of a single sex (usually females) are used. Animals are acclimatized to laboratory conditions before the study.

Housing and Feeding: Animals are housed in appropriate cages with controlled temperature, humidity, and light cycle. Standard laboratory diet and drinking water are provided ad libitum, except for a brief fasting period before dosing.

Dosing:

- Animals are fasted overnight prior to administration of the test substance.
- The test substance is typically administered as a single dose via oral gavage.
- The initial dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight) based on any existing toxicity information.

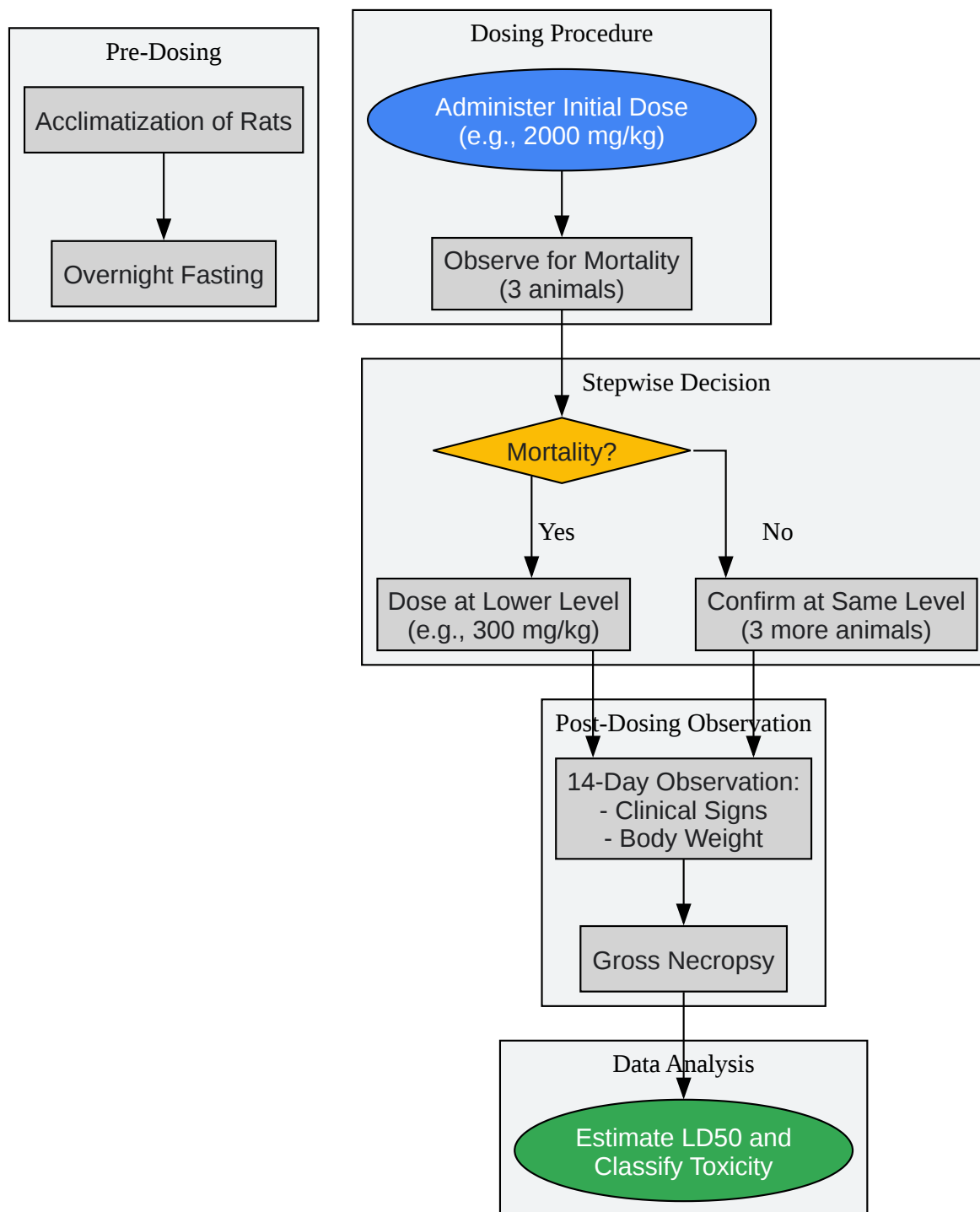
- Subsequent dosing steps involve administering a higher or lower dose depending on the outcome of the previous step.

Observations:

- Animals are observed for mortality, clinical signs of toxicity, and behavioral changes shortly after dosing and periodically for at least 14 days.
- Body weights are recorded at specified intervals.
- At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Data Analysis: The LD50 is estimated based on the mortality data from the different dose levels. The substance is then classified according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Experimental Workflow for Acute Oral Toxicity Study (OECD 423)



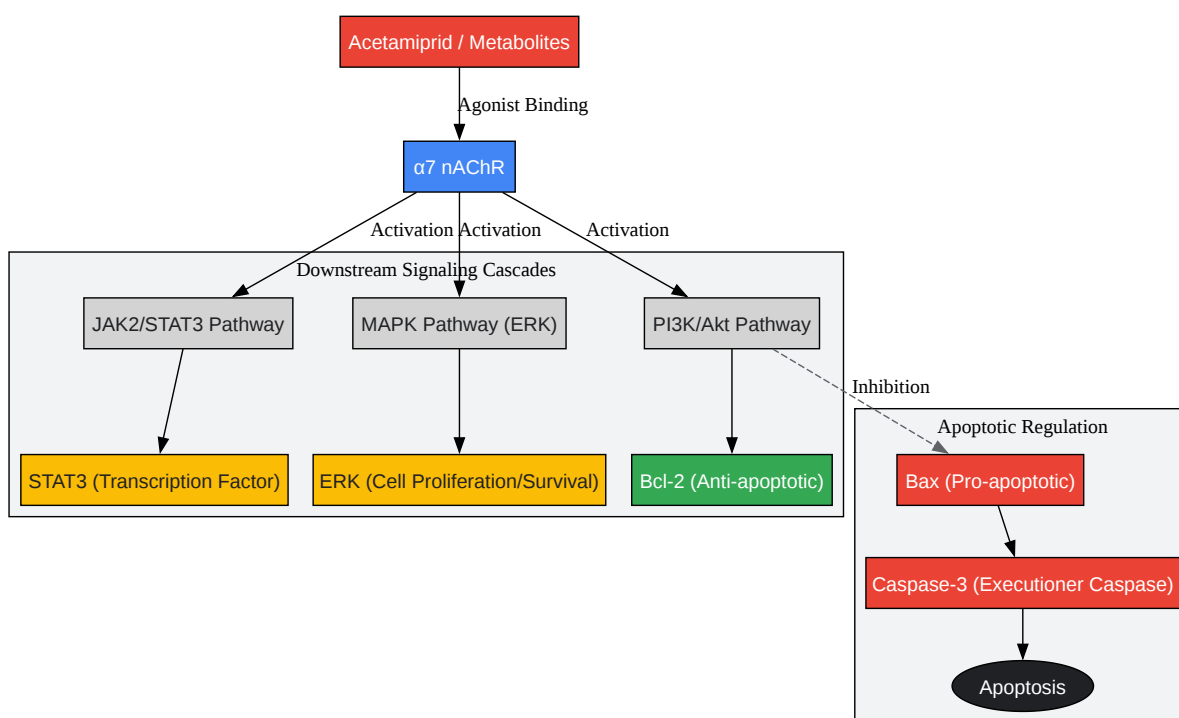
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Caption: Workflow for an acute oral toxicity study following OECD Guideline 423.

Mechanism of Action and Signaling Pathways

Acetamiprid and its metabolites exert their primary toxic effect by acting on nicotinic acetylcholine receptors (nAChRs). As agonists, they bind to these receptors, leading to overstimulation of the nervous system. The activation of nAChRs, particularly the $\alpha 7$ subtype, triggers a cascade of downstream signaling events.

Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway



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